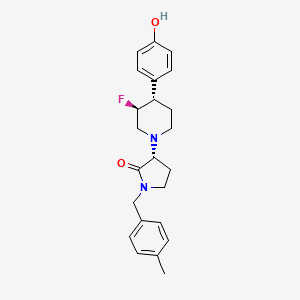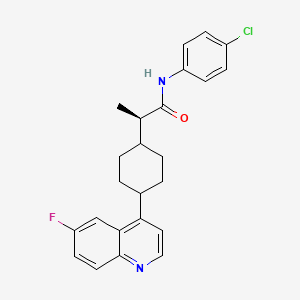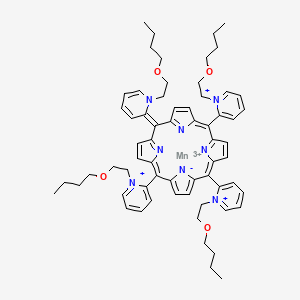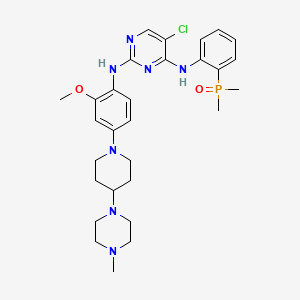
Brigatinib
Descripción general
Descripción
Brigatinib, comercializado bajo la marca Alunbrig, es una terapia contra el cáncer dirigida a moléculas pequeñas desarrollada por Ariad Pharmaceuticals, Inc. Actúa como inhibidor tanto de la quinasa del linfoma anaplásico (ALK) como del receptor del factor de crecimiento epidérmico (EGFR). This compound se utiliza principalmente para el tratamiento del cáncer de pulmón de células no pequeñas (NSCLC) positivo para ALK y ha mostrado una eficacia significativa para superar la resistencia a otros inhibidores de ALK .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Brigatinib actúa como un inhibidor de la tirosina quinasa con actividad contra múltiples quinasas, incluidas ALK, ROS1, receptor del factor de crecimiento similar a la insulina 1 y deleciones y mutaciones puntuales de EGFR. Inhibe la fosforilación de ALK y la activación de proteínas de señalización aguas abajo, bloqueando así la acción de las proteínas anormales que le indican a las células cancerosas que se multipliquen .
Safety and Hazards
Brigatinib can cause serious side effects such as lung problems, vision problems, high blood pressure, high blood sugar, very slow heartbeats, muscle damage, or pancreatitis . If coadministration with a strong or moderate CYP3A inhibitor cannot be avoided, the dose of this compound should be reduced by approximately 50% (strong CYP3A inhibitor) or approximately 40% (moderate CYP3A inhibitor), respectively .
Direcciones Futuras
Brigatinib has shown superior efficacy compared with crizotinib in terms of both systemic and intracranial disease . This trial establishes this compound as a novel first-line option for ALK-TKI naïve ALK-positive NSCLC, along with alectinib . This compound in combination with anti-EGFR antibodies is a promising strategy to overcoming triple mutations .
Análisis Bioquímico
Biochemical Properties
Brigatinib is a potent inhibitor of multiple kinases, including ALK, ROS1, insulin-like growth factor 1 receptor (IGF-1R), and FLT-3, as well as EGFR deletions and point mutations . It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins .
Cellular Effects
This compound has shown substantial activity against all 17 secondary ALK mutants tested in cellular assays . It has also demonstrated superior inhibitory profile compared with crizotinib, ceritinib, and alectinib at clinically achievable concentrations . This compound is the only tyrosine kinase inhibitor (TKI) to maintain substantial activity against the most recalcitrant ALK resistance mutation, G1202R .
Molecular Mechanism
This compound acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins . It is primarily metabolized by cytochrome P450 (CYP) 3A . Results of clinical drug–drug interaction studies and physiologically based pharmacokinetic analyses have demonstrated that coadministration of strong or moderate CYP3A inhibitors or inducers with this compound should be avoided .
Temporal Effects in Laboratory Settings
After oral administration of single doses of this compound 30–240 mg, the median time to reach maximum plasma concentration ranged from 1 to 4 hours . This compound showed dose linearity over the dose range of 60–240 mg once daily .
Dosage Effects in Animal Models
In mice with ALK-positive tumors implanted subcutaneously or intracranially, superior efficacy of this compound was observed
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 (CYP) 3A . It is a weak inducer of CYP3A in vivo .
Transport and Distribution
This compound is 91% bound to human plasma proteins and binding is not concentration dependent . The blood-to-plasma concentration ratio for this compound is 0.69, suggesting the lack of preferential binding to red blood cells . The mean apparent volume of distribution of this compound was estimated to be 307 L .
Métodos De Preparación
La síntesis de brigatinib implica varios pasos clave:
Reacción de sustitución: 2,4,5-tricloropirimidina y 2-(dimetilfosfo)anilina se someten a una reacción de sustitución de amina aromática bajo la acción de un agente de unión ácida para obtener un intermedio (2,5-dicloro-N-(2-(dimetilfosfina)fenil)pirimidina-4-amina).
Reacción de sustitución: 2-nitro-5-fluorobenceno éter metílico y 1-metil-4-(4-piperidil)-piperazina se someten a una reacción de sustitución de amina aromática bajo la acción de un agente de unión ácida para obtener un compuesto (1-(1-(3-metoxí-4-nitrofenil)piperidin-4-il)4-metilpiperazina).
Hidrogenación catalítica: El producto obtenido en el paso anterior se somete a hidrogenación catalítica con paladio-carbono para obtener otro intermedio (2-metoxí-4-[4-(4-metil-1-piperazinil)-1-piperazinil]anilina).
Reacción de sustitución de amina: Los dos intermedios obtenidos de los pasos anteriores se someten a una reacción de sustitución de amina bajo condiciones de catálisis ácida para obtener el producto bruto de this compound
Análisis De Reacciones Químicas
Brigatinib se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se metaboliza principalmente por el citocromo P450 (CYP) 3A.
Sustitución: La síntesis de this compound implica múltiples reacciones de sustitución, como se describe en los métodos de preparación.
Hidrogenación: La hidrogenación catalítica es un paso clave en la síntesis de this compound.
Comparación Con Compuestos Similares
Brigatinib se compara con otros inhibidores de ALK de segunda generación, como ceritinib y alectinib. Si bien todos estos inhibidores se dirigen a ALK, this compound ha mostrado una eficacia superior para superar las mutaciones de resistencia y tiene una actividad sustancial contra las metástasis del sistema nervioso central . Los compuestos similares incluyen:
Ceritinib: Otro inhibidor de ALK de segunda generación utilizado en el tratamiento de NSCLC positivo para ALK.
Alectinib: También un inhibidor de ALK de segunda generación con aplicaciones similares pero perfiles de eficacia diferentes
La capacidad única de this compound para inhibir múltiples quinasas y su eficacia contra las mutaciones resistentes lo convierten en un compuesto valioso en la terapia contra el cáncer.
Propiedades
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILRADAXUVEEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39ClN7O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027929 | |
| Record name | Brigatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Brigatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Brigitanib acts as a tyrosine kinase inhibitor with activity against multiple kinases including ALK, ROS1, insulin-like growth factor 1 receptor and against EGFR deletions and point mutations. It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins. | |
| Record name | Brigatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1197953-54-0 | |
| Record name | Brigatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197953540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brigatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brigatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIGATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8DB273J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


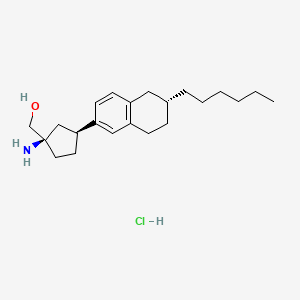

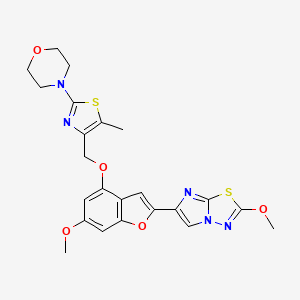
![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)

